
Glycerol 1,3-Dimethacrylate
Overview
Description
Glycerol 1,3-Dimethacrylate (GDM), also known as 1,3-bis(methacryloyloxy)-2-propanol, is a bifunctional methacrylate ester with the molecular formula C₁₁H₁₆O₅ and a molecular weight of 228.24 g/mol . Its structure features two methacrylate groups attached to the terminal hydroxyl positions of glycerol, leaving the central hydroxyl group unmodified. This configuration enables crosslinking in polymerization reactions, making it a valuable monomer in photopolymerizable systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol 1,3-Dimethacrylate can be synthesized through the esterification of glycerol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Glycerol 1,3-Dimethacrylate undergoes various chemical reactions, including polymerization, cross-linking, and photopolymerization. These reactions are typically initiated by free radicals, which can be generated through thermal or photochemical means .
Common Reagents and Conditions:
Polymerization: Initiated by free radicals generated from thermal initiators such as benzoyl peroxide or photoinitiators like camphorquinone.
Cross-linking: Achieved through the use of cross-linking agents such as ethylene glycol dimethacrylate.
Photopolymerization: Conducted under UV or visible light in the presence of photoinitiators.
Major Products: The major products formed from these reactions are highly cross-linked polymer networks, which exhibit enhanced mechanical properties such as increased stiffness, hardness, and durability .
Scientific Research Applications
1.1. Drug Delivery Systems
GDMA is utilized in the synthesis of hydrophilic microbeads for drug delivery. These microbeads can be engineered to control the release of therapeutic agents, enhancing their effectiveness. For instance, poly(GDMA-co-GDGDA) microbeads have shown potential in drug targeting and solid-phase extraction due to their high hydrophilicity and functional group content, which can be tailored for specific applications .
1.2. Tissue Engineering
In tissue engineering, GDMA serves as a cross-linking agent to create scaffolds that mimic the extracellular matrix. These scaffolds support cell attachment and proliferation, crucial for tissue regeneration. Studies have demonstrated that microbeads made from GDMA exhibit favorable properties for cell culture and tissue engineering applications .
2.1. Adhesives
GDMA has been explored as a replacement for traditional monomers like HEMA in dental adhesives. Research indicates that GDMA-containing adhesives achieve higher elastic modulus and improved bonding performance compared to their HEMA counterparts. This enhancement is attributed to GDMA's ability to form more robust polymer networks, resulting in adhesives with better mechanical properties .
2.2. Composite Materials
In dental composites, GDMA contributes to the formation of highly cross-linked polymer networks that provide stiffness and durability. Its incorporation into resin systems enhances the mechanical strength of composite materials used in restorative dentistry .
3.1. Photopolymers
GDMA is a key component in the synthesis of photopolymers with antimicrobial properties. These materials demonstrate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, making them suitable for applications in biomedicine and electronics . The photocuring process allows for the development of materials with tailored mechanical and thermal properties.
3.2. Thermoresponsive Materials
Research has shown that GDMA can be used to prepare thermoresponsive microbeads that change properties based on temperature variations. These materials have potential applications in drug delivery systems where controlled release is critical .
Comparative Data Table
Case Study 1: Hydrophilic Microbeads for Drug Delivery
A study focused on the synthesis of poly(GDMA-co-GDGDA) microbeads demonstrated their effectiveness in drug delivery systems due to their adjustable swelling behavior and functionalization capabilities. The research highlighted the importance of controlling the monomer ratios to achieve desired properties for specific biomedical applications .
Case Study 2: Dental Adhesive Performance
In a comparative study of dental adhesives containing GDMA versus HEMA, results showed that GDMA-based adhesives exhibited superior mechanical properties and bonding strength after aging under simulated conditions, indicating their potential for long-term clinical use .
Mechanism of Action
The mechanism by which Glycerol 1,3-Dimethacrylate exerts its effects involves the formation of free radicals, which initiate the polymerization process. These free radicals react with the methacrylate groups, leading to the formation of cross-linked polymer networks. The molecular targets involved in this process are the methacrylate groups, which undergo radical-induced polymerization .
Comparison with Similar Compounds
Key Properties:
- Physical Data : Density = 1.114 g/cm³; Boiling Point = 317.2°C; Flash Point = 114.6°C; Refractive Index = 1.595 .
- Safety : Classified as a mild irritant (Xi code) with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .
- Applications :
GDM is part of a broader family of glycerol esters and methacrylate derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Glycerol 1,3-Diglycerolate Diacrylate (GDD)
- Structure : Contains two acrylate groups (vs. methacrylate in GDM) and an additional fatty acid chain .
- Properties :
- Applications :
1,3-Butanediol Dimethacrylate (BDDM)
- Structure : Replaces glycerol with a butanediol backbone, reducing hydroxyl content .
- Properties :
- Molecular Weight : 226.3 g/mol (vs. 228.24 g/mol for GDM).
- Lower hydrophilicity due to absence of glycerol’s central hydroxyl group.
- Applications :
Glycerol 1,3-Diheptanoate
- Structure: Esterified with heptanoic acid at the 1,3-positions; lacks polymerizable groups .
- Properties :
- Applications: Food additives and cosmetic emollients (non-reactive). Contrasts with GDM’s role in reactive polymer systems .
Glycerol 1,3-Palmitostearate
- Structure : Mixed ester of palmitic and stearic acids; a lipid derivative .
- Applications: Pharmaceutical excipient (tablet lubricant) and food emulsifier. No utility in polymerization, unlike GDM .
Data Tables
Table 1: Structural and Physical Comparison
*Estimated based on structure in .
Table 2: Research Findings in Polymer Performance
Key Differentiators and Research Insights
Reactivity : GDM’s methacrylate groups provide slower, more controlled polymerization than GDD’s acrylates, reducing shrinkage stress in dental resins .
Thermal Stability : GDM-based polymers (e.g., Bis-GMA/GDM) retain stability up to 300°C, outperforming GDD and PEGDA .
Biocompatibility : GDM’s hydroxyl group supports cell adhesion in hydrogels, whereas BDDM’s inert backbone limits biomedical utility .
Biological Activity
Glycerol 1,3-Dimethacrylate (GDMA) is a versatile compound widely used in various biomedical applications, particularly in dentistry and polymer science. Its biological activity is characterized by its role as a cross-linking agent, which enhances the mechanical properties of polymers and contributes to their biocompatibility. This article explores the biological activity of GDMA, supported by data tables, case studies, and detailed research findings.
GDMA is a dimethacrylate ester derived from glycerol, with the molecular formula and a molecular weight of 228.24 g/mol. It exists as a colorless liquid with a boiling point of approximately 104 °C and a density of 1.12 g/mL at 20 °C . The compound is primarily used in dental materials, adhesives, and as a component in various polymer formulations.
Key Applications:
- Dental Composites: GDMA is utilized to create highly cross-linked polymer networks that enhance the mechanical strength and durability of dental composites .
- Antimicrobial Properties: Research indicates that GDMA-based polymers exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, making them suitable for applications in biomedical fields .
- Thermoresponsive Materials: GDMA contributes to the synthesis of thermoresponsive microbeads, which have potential uses in drug delivery systems and tissue engineering .
1. Mechanical Properties Enhancement
GDMA has been shown to significantly improve the mechanical properties of dental adhesives when compared to traditional monomers like Hydroxyethyl Methacrylate (HEMA). A study found that adhesives formulated with GDMA exhibited higher elastic modulus, lower water sorption, and reduced solubility compared to those containing HEMA. This results in better bonding performance and durability over time .
Property | GDMA Adhesive | HEMA Adhesive |
---|---|---|
Elastic Modulus (GPa) | 2.5 | 1.8 |
Water Sorption (%) | 10 | 15 |
Solubility (%) | 2 | 5 |
Degree of Conversion (%) | 90 | 75 |
2. Antimicrobial Activity
GDMA-based polymers have demonstrated significant antimicrobial properties. In a study assessing the efficacy against bacterial strains, GDMA-containing formulations showed effective inhibition against E. coli and S. aureus, suggesting potential for use in infection-prone environments such as dental applications .
3. Biocompatibility Studies
Biocompatibility is crucial for materials used in medical applications. In vitro studies have indicated that GDMA does not exhibit cytotoxic effects on human fibroblast cells at concentrations typically used in dental applications. This finding supports its safety for use in dental composites and other biomedical materials .
Case Study 1: Replacement of HEMA in Dental Adhesives
A comparative study investigated the replacement of HEMA with GDMA in simplified adhesive formulations. Results indicated that GDMA not only improved mechanical properties but also enhanced bonding durability under simulated aging conditions. The study concluded that GDMA is a superior alternative to HEMA, offering better performance without compromising biocompatibility .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, researchers synthesized photopolymers from glycerol acrylates including GDMA. These polymers were tested against various microbial strains, showing significant antibacterial and antifungal activities. The results suggest that GDMA can be effectively incorporated into materials aimed at reducing microbial colonization in clinical settings .
Q & A
Q. How can researchers evaluate the thermal stability of GDMA-based polymers, and what analytical techniques are most effective?
Classification: Basic
Answer:
To assess thermal stability, use thermogravimetric analysis (TGA) to measure mass loss under controlled heating, differential scanning calorimetry (DSC) to identify phase transitions, and mid-infrared spectroscopy to track chemical degradation (e.g., ester group breakdown). For GDMA systems, compare polymers synthesized with and without glycerol additives. Studies show glycerol minimally impacts thermal stability, with decomposition temperatures (~300–350°C) similar to pure dimethacrylate systems. Ensure heating rates of 10°C/min in inert atmospheres (N₂ or Ar) to avoid oxidative artifacts .
Q. What methodological considerations are critical for optimizing GDMA-based polymer monoliths with controlled macroporous structures?
Classification: Advanced
Answer:
Optimization requires balancing monomer ratios (e.g., GDMA with trimethylolpropane trimethacrylate), initiator concentration (e.g., 1–2 mol% organotellurium mediators), and solvent systems (e.g., DMF with poly(ethylene oxide) as porogen). Polymerization-induced spinodal decomposition during living radical polymerization (e.g., TERP) governs pore formation. Adjust phase separation kinetics by varying temperature (60–80°C) and solvent volatility. Validate pore uniformity via SEM and mercury intrusion porosimetry. For GDMA, macropores >1 µm are achievable with 40–60% solvent content .
Q. How should researchers address contradictions in reported effects of glycerol additives on GDMA polymer networks?
Classification: Advanced
Answer:
Contradictions often arise from differences in glycerol purity, polymerization conditions (e.g., photo vs. thermal initiation), or crosslinker ratios. To resolve discrepancies:
Conduct side-by-side studies using identical GDMA:glycerol molar ratios (e.g., 70:30).
Characterize degree of conversion via FTIR or Raman spectroscopy to confirm polymerization efficiency.
Compare mechanical properties (e.g., flexural strength) and morphological homogeneity (SEM).
Replicate conflicting protocols with controlled variables (e.g., oxygen inhibition in photopolymerization) .
Q. What protocols ensure reliable measurement of mechanical properties in GDMA-based dental materials?
Classification: Basic
Answer:
For microhardness testing:
Prepare samples in Teflon molds (2 mm height × 8 mm diameter) with polyester strips for surface smoothing.
Photoactivate using LED curing lights (800 mW/cm² for 20 sec).
Incubate at 37°C for 24 hrs to simulate oral conditions.
Perform Knoop hardness tests (25 gf load, 30 sec dwell time) with triplicate indentations per surface. Calculate averages and standard deviations to ensure reproducibility .
Q. What advanced synthesis techniques improve GDMA polymerization efficiency and network homogeneity?
Classification: Advanced
Answer:
Living Radical Polymerization (TERP): Use organotellurium mediators (e.g., ethyltellanyl-2-methylpropionate) to control chain growth, reducing heterogeneity. GDMA conversion >90% is achievable at 70°C in DMF .
Photopolymerization with Dual Initiators: Combine camphorquinone (0.1–0.5 wt%) and ethyl-4-dimethylaminobenzoate (EDMAB) under blue light (λ=460 nm). Monitor real-time conversion via FTIR .
Solvent-Free Systems: Pre-polymerize GDMA with minimal solvent to enhance crosslink density and reduce shrinkage .
Q. How can researchers mitigate premature polymerization during GDMA storage and handling?
Classification: Basic
Answer:
Stabilization: Add 100–200 ppm MEHQ (4-methoxyphenol) to inhibit radical formation. Verify stabilizer efficacy via HPLC .
Storage: Keep GDMA at 2–8°C in amber glass under inert gas (Ar/N₂). Monitor peroxide levels monthly.
Handling: Use chilled equipment during synthesis to minimize thermal initiation. Pre-purge reaction vessels with inert gas .
Q. What strategies enhance the reproducibility of GDMA-based hydrogel studies?
Classification: Advanced
Answer:
Standardized Swelling Tests: Immerse hydrogels in PBS (pH 7.4) at 37°C for 24 hrs. Calculate swelling ratio as , where and are swollen and dry weights.
Crosslink Density Calibration: Adjust GDMA concentration (5–20 wt%) and use NMR to quantify unreacted monomers post-polymerization.
Batch-to-Batch Consistency: Pre-filter GDMA through 0.22 µm membranes to remove particulates and oligomers .
Q. How do researchers validate the biocompatibility of GDMA polymers for biomedical applications?
Classification: Advanced
Answer:
Cytotoxicity Assays: Use ISO 10993-5 protocols with L929 fibroblasts. Extract polymers in culture medium (37°C, 24 hrs) and assess cell viability via MTT assay (≥70% viability required).
Hemocompatibility: Test hemolysis (ASTM F756) using fresh human blood. Acceptable thresholds: <5% hemolysis.
In Vivo Implantation: Subcutaneous implantation in rodents (ISO 10993-6) with histopathology at 4/12 weeks to evaluate inflammation and fibrosis .
Properties
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMGFSAURFQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103135-96-2 | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103135-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062009 | |
Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1830-78-0, 28497-59-8 | |
Record name | 2-Hydroxy-1,3-dimethacryloxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1830-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glycerol 1,3-dimethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-hydroxy-1,3-propanediyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCEROL 1,3-DIMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VNY892Q3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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